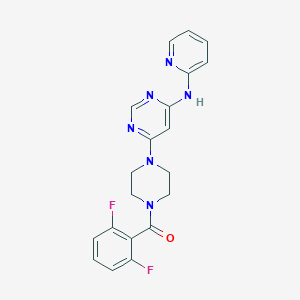

(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18F2N6O and its molecular weight is 396.402. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been shown to target enzymes like aurora kinase a . Aurora kinase A plays a crucial role in cell division by contributing to the formation of the mitotic spindle.

Mode of Action

It’s likely that it interacts with its target enzyme, inhibiting its activity and leading to changes in cellular processes .

Biochemical Pathways

The compound may affect the Aurora kinase pathway, which is involved in cell division. Inhibition of Aurora kinase A can lead to cell cycle arrest, specifically at the G2/M phase . This can trigger downstream effects such as apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The compound’s action can lead to a reduction in cell proliferation, as seen in the inhibition of Aurora kinase A . This can result in the induction of apoptosis, leading to cell death . It can also reduce the expression levels of proliferating cell nuclear antigen (PCNA), further inhibiting cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity can be affected by the pH of the environment

Biologische Aktivität

The compound (2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H19F2N5O with a molecular weight of 363.37 g/mol. The presence of fluorine atoms and a piperazine moiety is particularly noteworthy as these features often enhance the biological activity and bioavailability of pharmaceutical compounds.

1. Inhibition of Enzyme Activity

Research indicates that this compound may function as an inhibitor of specific enzymes involved in cancer progression and viral replication. For example, studies have shown that similar pyrimidine derivatives exhibit potent inhibition against HIV reverse transcriptase, suggesting that our compound may share this mechanism due to structural similarities .

2. Interaction with Receptors

The compound's piperazine component is known to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection. The presence of the pyridine ring may also facilitate interactions with kinases involved in cellular signaling pathways, which are critical in cancer biology .

Anti-HIV Activity

In vitro studies have demonstrated that derivatives containing the pyrimidine core exhibit significant anti-HIV activity. A series of related compounds were tested, revealing that structural modifications influenced their effectiveness against HIV-1. The conformational rigidity provided by the carbonyl linker was crucial for maintaining activity .

Anticancer Properties

Recent investigations into the anticancer potential of similar compounds have yielded promising results. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in tumors .

Case Study 1: Anti-HIV Activity

A study involving a series of diarylpyrimidine derivatives found that compounds similar to this compound exhibited IC50 values in the low nanomolar range against HIV-1. The study highlighted the importance of fluorine substitutions at specific positions on the phenyl ring for enhancing antiviral activity .

Case Study 2: Cancer Cell Lines

In another study, a derivative with a similar structure was tested against several cancer cell lines (e.g., MCF-7, HT-29). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 50 µM. The compound induced G0/G1 phase arrest in the cell cycle, suggesting a mechanism involving cell cycle regulation .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

Research has identified (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones as potent inhibitors of HIV-1. A study demonstrated that modifications in the carbonyl linker between the pyrimidine core and the phenyl group significantly affect the anti-HIV activity. The study highlighted that compounds with conformational rigidity and ortho-fluoro substituents exhibited enhanced activity against HIV-1, indicating a promising avenue for developing new antiretroviral agents .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar piperazine and pyrimidine frameworks have been investigated for their ability to inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt pathway . The modification of substituents on the piperazine and pyrimidine rings could lead to derivatives with improved selectivity and efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2,6-difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone. Studies have shown that:

- Fluorination : The introduction of fluorine atoms at specific positions can enhance binding affinity to target receptors.

- Piperazine Modifications : Alterations in the piperazine ring can influence pharmacokinetic properties and receptor selectivity.

- Pyrimidine Core Variations : Substituting different groups on the pyrimidine core can yield compounds with varied biological profiles.

Case Study 1: Anti-HIV Activity

A series of derivatives based on this compound were synthesized and tested for anti-HIV activity. The results indicated that compounds with rigid conformations showed higher efficacy compared to their flexible counterparts. The study concluded that structural modifications could lead to more potent inhibitors of HIV .

Case Study 2: Cancer Cell Line Inhibition

In another study, derivatives of this compound were screened against various cancer cell lines, including breast and prostate cancer models. Some derivatives exhibited significant cytotoxic effects at low micromolar concentrations, suggesting their potential as lead compounds for further development in cancer therapeutics .

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N6O/c21-14-4-3-5-15(22)19(14)20(29)28-10-8-27(9-11-28)18-12-17(24-13-25-18)26-16-6-1-2-7-23-16/h1-7,12-13H,8-11H2,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJSFIBUAIWOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.